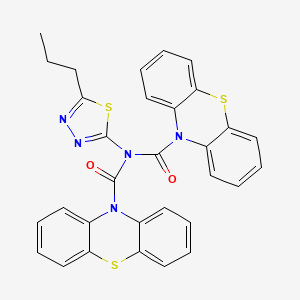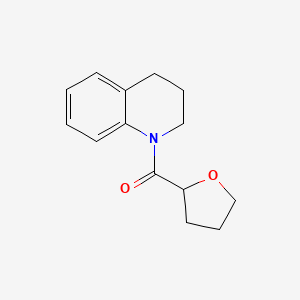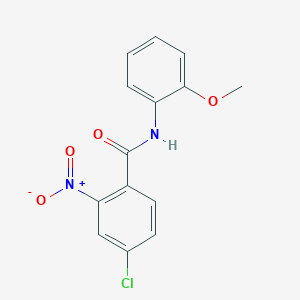![molecular formula C20H12N2O4 B11026359 6-(2-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B11026359.png)
6-(2-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a complex organic compound that belongs to the class of dibenzoazepines This compound is characterized by its unique structure, which includes a nitrophenyl group attached to a dibenzoazepine core
準備方法
The synthesis of 6-(2-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-(2-cyanophenyl)benzoic acid derivatives through reductive cyclization . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran (THF) or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
化学反応の分析
6-(2-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative, while oxidation can lead to the formation of nitro-substituted dibenzoazepines.
科学的研究の応用
作用機序
The mechanism of action of 6-(2-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells . Additionally, the dibenzoazepine core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
6-(2-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be compared with other similar compounds, such as:
Dibenzo[c,e]azepine: Lacks the nitrophenyl group and has different chemical reactivity and biological activity.
6-(2-aminophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione: The amino derivative of the compound, which has different pharmacological properties.
6-(2-hydroxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione: The hydroxy derivative, which can form hydrogen bonds and has different solubility and reactivity.
The uniqueness of this compound lies in its nitrophenyl group, which imparts specific chemical and biological properties that are not present in other dibenzoazepine derivatives .
特性
分子式 |
C20H12N2O4 |
|---|---|
分子量 |
344.3 g/mol |
IUPAC名 |
6-(2-nitrophenyl)benzo[d][2]benzazepine-5,7-dione |
InChI |
InChI=1S/C20H12N2O4/c23-19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(24)21(19)17-11-5-6-12-18(17)22(25)26/h1-12H |
InChIキー |
OCXSIQMEJFCPKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B11026277.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11026283.png)
![3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B11026284.png)
![2-(2-cyclopentylethyl)-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026286.png)
![(2Z)-2-(8,9-dimethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B11026298.png)

![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11026326.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate](/img/structure/B11026327.png)

![1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11026336.png)
methanone](/img/structure/B11026338.png)
![3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11026339.png)
![2-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11026346.png)

